molecular formula C14H19BrN4 B8584352 6-bromo-N-(2-(diethylamino)ethyl)phthalazin-1-amine

6-bromo-N-(2-(diethylamino)ethyl)phthalazin-1-amine

Cat. No. B8584352
M. Wt: 323.23 g/mol
InChI Key: RNSATTIUWXFOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(2-(diethylamino)ethyl)phthalazin-1-amine is a useful research compound. Its molecular formula is C14H19BrN4 and its molecular weight is 323.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-N-(2-(diethylamino)ethyl)phthalazin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-N-(2-(diethylamino)ethyl)phthalazin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H19BrN4

Molecular Weight

323.23 g/mol

IUPAC Name

N-(6-bromophthalazin-1-yl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C14H19BrN4/c1-3-19(4-2)8-7-16-14-13-6-5-12(15)9-11(13)10-17-18-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,18)

InChI Key

RNSATTIUWXFOIE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C=CC(=CC2=CN=N1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-Bromo-1-chlorophthalazine (0.22 g, 0.91 mmol) was dissolved in N,N-dimethylformamide (3 mL) and potassium carbonate (0.25 g, 1.81 mmol) and N1,N1-diethylethane-1,2-diamine (0.25 mL, 1.81 mmol) were added. The reaction mixture was heated to 80° C. for 5 h, cooled to ambient temperature and stirred for 16 h. The reaction mixture was diluted with 20 mL of EtOAc, added to an addition funnel and partitioned with sodium bicarbonate (saturated, aqueous). The organic layer was washed 3× with 20 mL of sodium bicarbonate (saturated, aqueous) and once with aqueous brine, separated, dried over sodium sulfate, and concentrated via rotovap to give crude product. The crude was purified by chromatography to obtain the title compound. Found MS (ES+): 323(M+H)+.
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